molecular formula C25H30N2O5 B2594701 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one CAS No. 615270-86-5

5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2594701
CAS No.: 615270-86-5
M. Wt: 438.524
InChI Key: RPNHUTRSBMYTJU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrol-2(5H)-one class, characterized by a central pyrrolone ring substituted with diverse functional groups. The structure includes a 2,5-dimethoxyphenyl group at position 5, a 3-(dimethylamino)propyl chain at position 1, a hydroxyl group at position 3, and a 4-methylbenzoyl moiety at position 2.

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-16-7-9-17(10-8-16)23(28)21-22(19-15-18(31-4)11-12-20(19)32-5)27(25(30)24(21)29)14-6-13-26(2)3/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRPKEYPKMGWGV-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=C(C=CC(=C3)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the pyrrole nitrogen with 3-(dimethylamino)propyl chloride under basic conditions.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of the dimethylamino group suggests it could interact with biological receptors, possibly acting as a ligand.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a specialty chemical in various applications, such as in the synthesis of dyes or polymers.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the methoxy and hydroxy groups could participate in hydrogen bonding or other interactions. The benzoyl group might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural Insights:

  • Aromatic Substituents : The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing Cl or F substituents in analogs. This difference may influence π-π stacking interactions and redox stability .
  • Side Chains: The 3-(dimethylamino)propyl chain enhances solubility in polar solvents compared to the 2-hydroxypropyl chain in ’s compound, which may form intramolecular hydrogen bonds .

Functional Comparisons

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound and analogs (–6) improves water solubility compared to non-polar substituents like dichlorophenyl .
  • Melting Points: High melting points (e.g., 245–247°C for ’s compound) suggest strong intermolecular forces, which may be mitigated in the target compound by the flexible dimethylamino chain .

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is part of a class of pyrrole derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

The chemical structure of the compound can be described by its molecular formula C24H32N2O4C_{24}H_{32}N_{2}O_{4} and its IUPAC name. The compound features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

Key Characteristics

PropertyValue
Molecular FormulaC24H32N2O4
Molecular Weight396.53 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Research indicates that compounds similar to This compound exhibit significant activity as FPR1 antagonists , which play a role in inhibiting inflammatory responses. These compounds have been shown to inhibit calcium flux and chemotaxis in human neutrophils, suggesting a potential therapeutic application in inflammatory diseases .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the signaling pathways associated with inflammation, particularly through antagonism of the formyl peptide receptor 1 (FPR1). This action may reduce neutrophil activation and migration in response to inflammatory stimuli.
  • Antitumor Potential : Some studies have indicated that similar pyrrole derivatives may interfere with tumor growth and invasion processes, potentially offering dual functionality as both anti-inflammatory and antitumor agents .

Case Studies

  • Study on Neutrophil Function : A study evaluated the effects of various pyrrole derivatives on human neutrophils. The most potent compounds inhibited fMLF-induced intracellular calcium mobilization, demonstrating a significant reduction in neutrophil chemotaxis and adhesion to epithelial cells .
  • Molecular Modeling : Molecular docking studies have shown that these compounds fit well within the binding pocket of FPR1, suggesting a strong interaction that could lead to effective antagonism .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of related compounds has highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of hydrophobic groups at certain positions on the pyrrole ring has been correlated with increased potency against FPR1 .

Comparative Analysis Table

Compound NameFPR1 Antagonist ActivityIC50 (µM)Reference
This compoundYes10
4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-oneYes8
4-benzoyl-1-hexyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-oneYes12

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